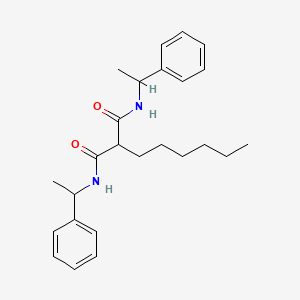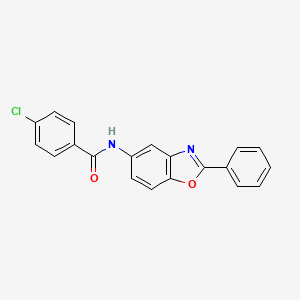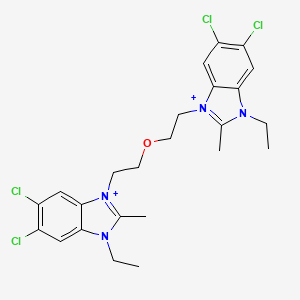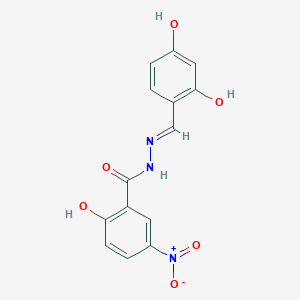
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione is a complex organic compound with a unique structure characterized by multiple oxygen and nitrogen atoms arranged in a cyclic configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivatives with strong acids and nitrate sources. This reaction is exothermic and proceeds at temperatures above ambient conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. These interactions may involve the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane (TEX): Known for its high detonation velocity and thermal stability.
2,8,14,20-Tetraoxa-5,17,26,28-tetraazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene: Used in various chemical applications.
Uniqueness
1,9,12,20-Tetraoxa-4,6,15,17-tetraazacyclodocosane-5,16-dithione is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
74804-40-3 |
|---|---|
Molecular Formula |
C14H28N4O4S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,9,12,20-tetraoxa-4,6,15,17-tetrazacyclodocosane-5,16-dithione |
InChI |
InChI=1S/C14H28N4O4S2/c23-13-15-1-5-19-9-10-20-7-3-17-14(24)18-4-8-22-12-11-21-6-2-16-13/h1-12H2,(H2,15,16,23)(H2,17,18,24) |
InChI Key |
KYRYJWOVVIXRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCNC(=S)NCCOCCOCCNC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)

![N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-methylaniline](/img/structure/B11712063.png)

![2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712076.png)
![Methyl 2-[({2,2,2-trichloro-1-[(4-methoxyphenyl)formamido]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11712077.png)

![3-bromo-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712097.png)
![N-{2,2,2-trichloro-1-[(2-phenylethyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11712101.png)
![N'~1~,N'~5~-bis[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B11712103.png)

![N-(4-Bromophenyl)-1-{N'-[(3E)-1-{[(3-methylphenyl)carbamoyl]methyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11712118.png)
